molecular formula C20H25BrN2O3 B283394 N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine

Cat. No.: B283394
M. Wt: 421.3 g/mol
InChI Key: OIUZOQRZODSKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with bromine, ethoxy, and methoxy groups, and an amine group attached to a morpholinyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-ethoxy-5-methoxybenzyl alcohol, followed by the introduction of the morpholinyl group through nucleophilic substitution. The final step involves the formation of the amine linkage between the benzyl and phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-piperidinyl)phenyl]amine: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-pyrrolidinyl)phenyl]amine: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine is unique due to the presence of the morpholinyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C20H25BrN2O3/c1-3-26-20-18(21)12-15(13-19(20)24-2)14-22-16-4-6-17(7-5-16)23-8-10-25-11-9-23/h4-7,12-13,22H,3,8-11,14H2,1-2H3

InChI Key

OIUZOQRZODSKOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCOCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.